N-(4-methylphenyl)piperazine-1-carboxamide
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Overview
Description
N-(4-methylphenyl)piperazine-1-carboxamide: is a chemical compound with the molecular formula C12H17N3O and a molecular weight of 219.28 g/mol . It is primarily used in research settings and has various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methylphenyl)piperazine-1-carboxamide typically involves the reaction of 4-methylphenylamine with piperazine-1-carboxylic acid . The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods: While specific industrial production methods are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: N-(4-methylphenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents like or are used.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are employed.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Conversion to amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: N-(4-methylphenyl)piperazine-1-carboxamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for more complex molecules in medicinal chemistry .
Biology: In biological research, this compound is used to study the interactions of piperazine derivatives with biological targets. It helps in understanding the structure-activity relationships of piperazine-based drugs .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes . The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
N-(4-methylphenyl)piperazine: A closely related compound with similar structural features.
N-(4-chlorophenyl)piperazine: Another piperazine derivative with a chlorine substituent on the aromatic ring.
N-(4-fluorophenyl)piperazine: A fluorinated analog with distinct chemical properties.
Uniqueness: N-(4-methylphenyl)piperazine-1-carboxamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its amide functionality and methyl substitution on the aromatic ring differentiate it from other piperazine derivatives, making it valuable for specific research and industrial applications .
Properties
IUPAC Name |
N-(4-methylphenyl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-10-2-4-11(5-3-10)14-12(16)15-8-6-13-7-9-15/h2-5,13H,6-9H2,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQLSOBHHDIYRAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N2CCNCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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